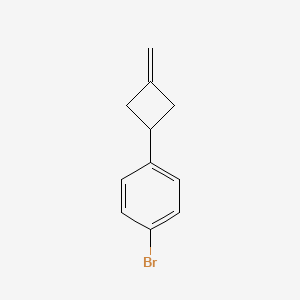
1-Bromo-4-(3-methylidenecyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(3-methylidenecyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 3-methylidenecyclobutyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the strained ring system of cyclobutane.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(3-methylidenecyclobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 4-(3-methylidenecyclobutyl)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 4-(3-methylidenecyclobutyl)phenol, while oxidation with potassium permanganate could produce 4-(3-methylidenecyclobutyl)benzoic acid.
科学的研究の応用
1-Bromo-4-(3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of strained ring systems on biological activity, providing insights into the design of bioactive compounds.
Medicine: Research into its potential therapeutic applications includes exploring its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as increased stability and reactivity.
作用機序
The mechanism by which 1-Bromo-4-(3-methylidenecyclobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the strained cyclobutyl ring contribute to its reactivity, enabling it to participate in various chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity and function.
類似化合物との比較
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of a cyclobutyl group, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Another brominated benzene derivative with distinct chemical properties and uses.
1-Bromo-3,4-(methylenedioxy)benzene: Features a methylenedioxy group, which imparts unique electronic and steric effects.
Uniqueness: 1-Bromo-4-(3-methylidenecyclobutyl)benzene stands out due to the presence of the 3-methylidenecyclobutyl group, which introduces significant ring strain and alters the compound’s reactivity
特性
分子式 |
C11H11Br |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
1-bromo-4-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8-6-10(7-8)9-2-4-11(12)5-3-9/h2-5,10H,1,6-7H2 |
InChIキー |
UMUQZYFYEYYHQR-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

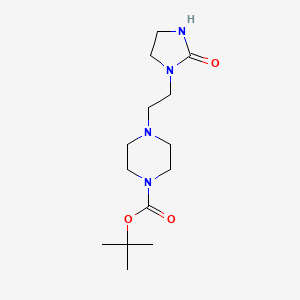
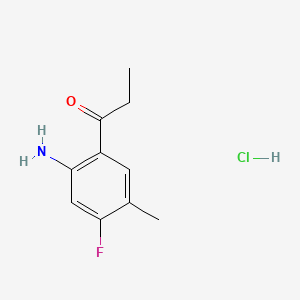
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)

![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
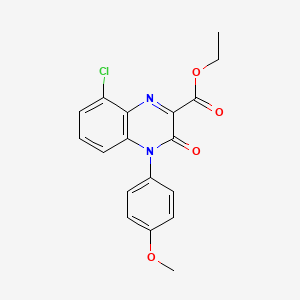
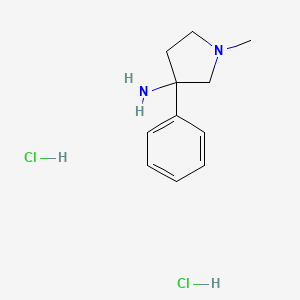
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
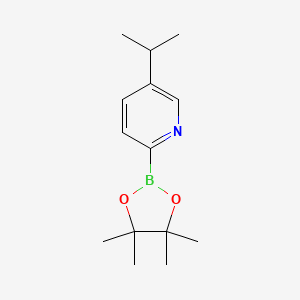
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)

